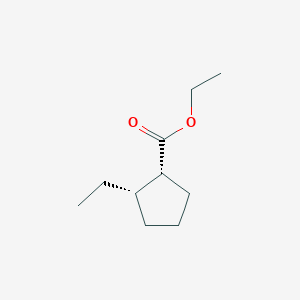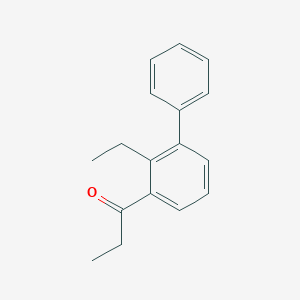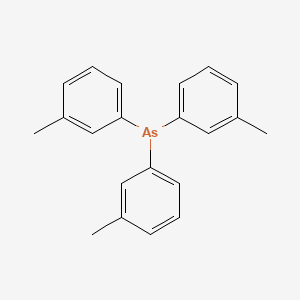
Germane, triethylphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Germane, triethylphenyl-: is an organogermanium compound with the molecular formula C12H20Ge It is a derivative of germane (GeH4) where three ethyl groups and one phenyl group are attached to the germanium atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Germane, triethylphenyl- can be synthesized through several methods. One common approach involves the reaction of germanium tetrachloride (GeCl4) with triethylphenylmagnesium bromide (C6H5Ge(C2H5)3MgBr) in an ether solution. The reaction typically proceeds under an inert atmosphere to prevent oxidation and is followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of Germane, triethylphenyl- often involves the reduction of germanium dioxide (GeO2) or germanium tetrachloride with sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These methods are preferred due to their higher yields and scalability .
Chemical Reactions Analysis
Types of Reactions: Germane, triethylphenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form germanium dioxide (GeO2) and other germanium oxides.
Reduction: Reduction reactions can produce lower oxidation state germanium compounds.
Substitution: The ethyl or phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and organolithium compounds (RLi) are often employed.
Major Products:
Oxidation: Germanium dioxide (GeO2)
Reduction: Lower oxidation state germanium compounds
Substitution: Various substituted germanium compounds
Scientific Research Applications
Germane, triethylphenyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Studies have explored its potential biological activity and its use in developing new pharmaceuticals.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in cancer treatment.
Mechanism of Action
The mechanism of action of Germane, triethylphenyl- involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular components, leading to changes in cellular function and signaling pathways. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Germane (GeH4): The parent compound of Germane, triethylphenyl-.
Triethylgermane (Ge(C2H5)3H): Similar structure but lacks the phenyl group.
Phenylgermane (Ge(C6H5)H3): Contains a phenyl group but lacks the ethyl groups.
Uniqueness: Germane, triethylphenyl- is unique due to the presence of both ethyl and phenyl groups attached to the germanium atom. This combination imparts distinct chemical properties and reactivity compared to other germanium compounds. Its unique structure makes it valuable in specific applications, particularly in the synthesis of complex organogermanium compounds and in the semiconductor industry .
Properties
CAS No. |
2817-41-6 |
|---|---|
Molecular Formula |
C12H20Ge |
Molecular Weight |
236.92 g/mol |
IUPAC Name |
triethyl(phenyl)germane |
InChI |
InChI=1S/C12H20Ge/c1-4-13(5-2,6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 |
InChI Key |
KFBXDVJSBYBBMC-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


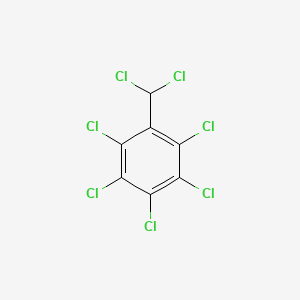
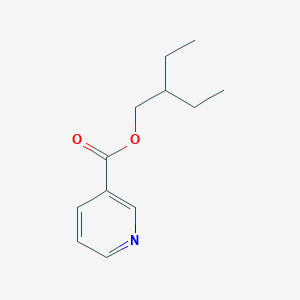
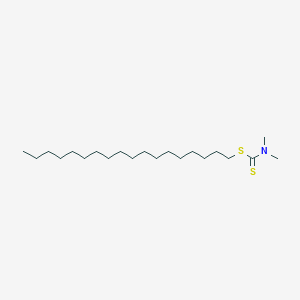
![1-[2-(Butan-2-yl)phenoxy]propan-2-yl propanoate](/img/structure/B14737817.png)


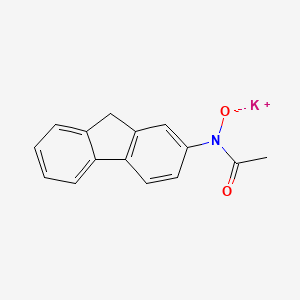

![butyl N-[(4-nitrophenyl)methylideneamino]carbamate](/img/structure/B14737846.png)
